- Preparation of sulfonamides as Eis inhibitors useful in therapy of drug resistant bacterial infections, United States, , ,
Cas no 952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride)
952-10-3 structure
Product Name:2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Numéro CAS:952-10-3
Le MF:C8H5ClN2O4S
Mégawatts:260.654299497604
MDL:MFCD13187318
CID:797385
PubChem ID:4983738
Update Time:2024-10-25
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Propriétés chimiques et physiques
Nom et identifiant
-
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
- 6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo-
- 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride(SALTDATA: FREE)
- 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride (ACI)
- 2,3-Dihydroxyquinoxaline-6-sulfonyl chloride
- 2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride
- 6-Chlorosulfonyl-1,4-dihydro-2,3-quinoxalinedione
- ALBB-005260
- 952-10-3
- LS-01985
- 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, AldrichCPR
- AKOS000200830
- CS-0188487
- 6-Quinoxalinesulfonoyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-
- AKOS005136050
- SCHEMBL2194658
- 2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride
- STK880384
- STK503315
- 2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONYLCHLORIDE
- SCHEMBL8555149
- MFCD13187318
- DTXSID60407238
- 2,3-dihydroxy-6-quinoxalinesulfonyl chloride
- E76990
- EN300-26356
- 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride
-
- MDL: MFCD13187318
- Piscine à noyau: 1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
- La clé Inchi: VJHXFHCNOUEKQY-UHFFFAOYSA-N
- Sourire: O=C1C(=O)NC2C(=CC=C(S(Cl)(=O)=O)C=2)N1
Propriétés calculées
- Qualité précise: 259.9658555g/mol
- Masse isotopique unique: 259.9658555g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 1
- Complexité: 430
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.2
- Surface topologique des pôles: 101Ų
Propriétés expérimentales
- Dense: 1.649
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
- Indice de réfraction: 1.615
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | D487840-10mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D487840-50mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D487840-100mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 100mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM115866-1g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM115866-250mg |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM115866-1g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM115866-5g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1254723-1g |
6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo- |
952-10-3 | 95% | 1g |
$140 | 2024-06-07 | |
| abcr | AB302453-500 mg |
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95% |
952-10-3 | 500 mg |
€252.10 | 2023-07-20 | ||
| abcr | AB302453-1 g |
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95% |
952-10-3 | 1 g |
€362.50 | 2023-07-20 |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid ; 12 h, reflux; reflux → rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Référence
- Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis, Journal of Medicinal Chemistry, 2016, 59(23), 10619-10628
Méthode de production 3
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid ; rt; 8 h, 110 °C; cooled
Référence
- Synthesis and neuropharmacological activity of some quinoxalinone derivatives, African Journal of Biotechnology, 2007, 6(6), 777-786
Méthode de production 4
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid ; 8 h, 110 °C
Référence
- Synthesis and Antimicrobial Activity of Some 2(1H)-Quinoxalinone-6-sulfonyl Derivatives, Phosphorus, 2005, 180(8), 1795-1807
Méthode de production 5
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Synthesis, characterization and in-vitro antibacterial and antifungal activity of some derivatives of quinoxaline-2,3(1H,4H)-dione, Inventi Impact: Med Chem, 2013, (4), 206-210
Méthode de production 6
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid
Référence
- Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives, International Journal of Physical Sciences, 2021, 16(4),
Méthode de production 7
Conditions de réaction
Référence
- Synthesis of some sulfonamide derivatives with potential antibacterial activity, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 36(4), 449-454
Méthode de production 8
Conditions de réaction
Référence
- Synthesis of some sulfonamide derivatives with potential antibacterial activity, Oriental Journal of Chemistry, 1999, 15(2), 223-228
Méthode de production 9
Conditions de réaction
Référence
- Glycine receptor antagonists for treatment of neuronal loss and neurodegenerative diseases, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Chlorosulfonic acid
1.2 Reagents: Chlorosulfonic acid
Référence
- Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives, Bioorganic Chemistry, 2020, 104,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid ; 12 h, reflux
Référence
- Preparation of sulfonamide compounds useful as Eis inhibitors, United States, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid ; 30 min, 0 - 5 °C; 60 min, 0 - 5 °C; 60 °C
Référence
- Synthesis and properties of S-esters of 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinethiosulfonic acid, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2007, 5(3), 56-63
Méthode de production 13
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid ; 0 °C; 10 h, rt
Référence
- Synthesis and characterization of some novel quinoxaline-2,3-dione derivatives. A preliminary investigation on their activity against a human epithelial carcinoma cell line, Letters in Drug Design & Discovery, 2011, 8(4), 317-320
Méthode de production 14
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
Référence
- Synthesis, antibacterial and antihyperglycemic activity of some new 6-substituted quinoxaline-2,3(1H,4H)-diones, Acta Ciencia Indica, 2006, 32(3), 203-208
Méthode de production 15
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
Référence
- Synthesis, antibacterial and anti-hyperglycemic activity of some 6-substituted quinoxaline-2,3-diones, Asian Journal of Chemistry, 2007, 19(2), 1473-1481
Méthode de production 16
Conditions de réaction
Référence
- Product class 15: quinoxalines, Science of Synthesis, 2004, 16, 845-911
Méthode de production 17
Conditions de réaction
Référence
- Focused library of heterocyclylsulfinic acids and their derivatives with kinase inhibitory activity, Russian Federation, , ,
Méthode de production 18
Conditions de réaction
Référence
- 1,4-Dihydroquinoxaline-2,3-diones as glycine receptor antagonists and their use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics, United States, , ,
Méthode de production 19
Conditions de réaction
Référence
- Synthesis and biological activity of some new 2,3-dihydroxyquinoxaline-6-sulfonyl amino acids and dipeptide derivatives, Journal of the Serbian Chemical Society, 1986, 51(9-10), 441-7
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Raw materials
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Preparation Products
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:952-10-3)2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Numéro de commande:A1068158
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 18:39
Prix ($):278.0
Courriel:sales@amadischem.com
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Littérature connexe
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:952-10-3)2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Pureté:99%
Quantité:5g
Prix ($):278.0